molecular formula C18H19NO4 B6379173 5-(4-BOC-Aminophenyl)-2-formylphenol CAS No. 1261988-56-0

5-(4-BOC-Aminophenyl)-2-formylphenol

Cat. No.: B6379173
CAS No.: 1261988-56-0
M. Wt: 313.3 g/mol
InChI Key: VSGKAEPYRQINAY-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)-2-formylphenol is a specialized organic compound featuring two critical functional groups: a tert-butyloxycarbonyl (BOC)-protected amine on the para position of one phenyl ring and a formyl (-CHO) group on the ortho position of a second phenol ring. The BOC group serves as a protective moiety for the amine, enabling controlled reactivity during synthetic processes, while the formyl group offers a site for further derivatization, such as condensation reactions. This compound is particularly valuable in pharmaceutical and peptide synthesis, where selective protection and deprotection strategies are essential .

Properties

IUPAC Name

tert-butyl N-[4-(4-formyl-3-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-8-6-12(7-9-15)13-4-5-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGKAEPYRQINAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)-2-formylphenol typically involves the protection of the amine group with a BOC group, followed by the introduction of the formyl group. One common method involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate to form the BOC-protected intermediate. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent or other formylating agents .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-2-formylphenol is largely dependent on its functional groups:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-(4-BOC-Aminophenyl)-2-formylphenol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences vs. Target Compound
5-(4-BOC-Aminophenyl)-2-formylphenol Not Provided Not Provided Not Provided BOC-amine, formyl, phenol Reference compound for comparison
5-(4-Formylphenyl)-2-formylphenol 1261930-12-4 C₁₄H₁₀O₃ 226.23 Two formyl groups, phenol Lacks BOC protection; higher amine reactivity
5-(2-Carboxythiophene-4-yl)-2-formylphenol 1261907-31-6 C₁₂H₈O₄S 248.25 Formyl, carboxylic acid, thiophene Thiophene ring introduces sulfur; carboxylic acid enables salt formation
4-(4-Ethylthiophenyl)-2-formylphenol 1261890-33-8 C₁₅H₁₄O₂S 258.30 Formyl, ethylthio (-S-C₂H₅) group Ethylthio group is electron-donating; no BOC or amine

Research Findings and Data

Stability and Handling

  • The BOC group in 5-(4-BOC-Aminophenyl)-2-formylphenol enhances shelf stability compared to unprotected amines but requires anhydrous storage to prevent premature deprotection .

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